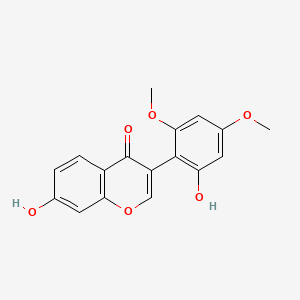
8-Benzoyl-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Benzoyl-2-naphthol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a benzoyl group attached to the 8th position of the naphthalene ring and a hydroxyl group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzoyl-2-naphthol typically involves the benzoylation of 2-naphthol. One common method is the Schotten-Baumann reaction, where 2-naphthol reacts with benzoyl chloride in the presence of an aqueous sodium hydroxide solution . This reaction proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ether or chloroform to facilitate the separation and purification of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Benzoyl-2-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzoyl group can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group at the 2nd position can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
8-Benzoyl-2-naphthol has a wide range of applications in scientific research:
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Benzoyl-2-naphthol involves its interaction with molecular targets through its functional groups. The hydroxyl group at the 2nd position can form hydrogen bonds, while the benzoyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Naphthol: Differing by the absence of the benzoyl group, it is a precursor in many organic syntheses.
1-Naphthol: An isomer with the hydroxyl group at the 1st position, used in similar applications but with different reactivity.
Uniqueness: 8-Benzoyl-2-naphthol is unique due to the presence of both the benzoyl and hydroxyl groups, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
89965-29-7 |
|---|---|
Molekularformel |
C17H12O2 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
(7-hydroxynaphthalen-1-yl)-phenylmethanone |
InChI |
InChI=1S/C17H12O2/c18-14-10-9-12-7-4-8-15(16(12)11-14)17(19)13-5-2-1-3-6-13/h1-11,18H |
InChI-Schlüssel |
WMTLRZHWENNJBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14377328.png)
![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
oxophosphanium](/img/structure/B14377336.png)

![4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377345.png)


![Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate](/img/structure/B14377364.png)


![1-[2-Methoxy-3,3-dimethyl-2-(phenoxymethyl)butyl]-1H-1,2,4-triazole](/img/structure/B14377375.png)

stannane](/img/structure/B14377397.png)
